molecular formula C12H17NO2 B2874294 Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI) CAS No. 161364-83-6

Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)

Cat. No. B2874294
CAS RN: 161364-83-6
M. Wt: 207.273
InChI Key: RKGKCHBDKRVJAV-SNVBAGLBSA-N
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Description

Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, ®-(9CI) is a chemical compound with the CAS Number: 161364-83-6 . It has a molecular weight of 207.27 . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.27 . It is stored at a temperature of 4°C . The physical form of this compound is liquid .

Scientific Research Applications

Metabolism and Detection

The metabolism and toxicological detection of new designer drugs such as 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), which is structurally related to Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI), have been studied. MOPPP is metabolized through demethylation, hydroxylation of the pyrrolidine ring, and oxidative desamination. These metabolic pathways allow for the detection of MOPPP in urine via its metabolites using gas chromatography-mass spectrometry (GC-MS) (Springer, Fritschi, & Maurer, 2003).

Synthesis and Polymer Applications

2,6-Bis (4-aminophenoxy) pyridine, a compound related to Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, has been synthesized and used to create novel poly(ether imide ester)s with high thermal stability. This synthesis process involves a high-temperature solution polycondensation reaction, showcasing the potential of pyrrolidine derivatives in polymer science (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Pharmacological Research

Pyrrolidine derivatives have been explored for their pharmacological properties, such as in the synthesis of enantiomers of RP 66803, a non-peptide CCK antagonist. This research highlights the potential of pyrrolidine derivatives in developing new pharmacological agents (Manfre & Pulicani, 1994).

Fungicidal and Insecticidal Activities

New strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, demonstrating visible fungicidal activity against pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. This indicates the potential use of pyrrolidine derivatives in agricultural fungicides (Guihua, Chu, Chen, & Yang, 2014).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKCHBDKRVJAV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine

CAS RN

161364-83-6
Record name (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
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